![molecular formula C5H10ClNO4S B2519389 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride CAS No. 1803562-14-2](/img/structure/B2519389.png)
3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride
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Overview
Description
“3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803561-91-2 . It has a molecular weight of 229.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "3-aminotetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide hydrochloride" . The InChI code is “1S/C6H11NO4S.ClH/c7-6(5(8)9)2-1-3-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H” which provides a standard way to encode the compound’s structure .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 229.68 .Scientific Research Applications
Synthesis of New Chemical Entities
An efficient route towards new branched tetrahydrofurane δ-sugar amino acids, derivatives of the main compound, has been developed, showcasing its utility as a chiral building block. These derivatives are potential candidates for peptidomimetics due to their conformationally restricted structures, which are crucial for developing new therapeutic agents and materials with unique properties (Defant et al., 2011).
Ecological and Green Chemistry
The compound has applications in ecological and green chemistry, exemplified by the preparation of dipeptides using unprotected α-amino acids. This methodology affords amides without racemization, showcasing an eco-friendly approach to peptide synthesis (Ezawa et al., 2017).
Material Science and Nanotechnology
In material science, derivatives of the compound have been used to functionalize linear and cyclic siloxanes with polar groups, demonstrating applications in creating solvent-free liquid electrolytes for energy storage devices. This innovative approach indicates the compound's versatility in enhancing material properties (Turcan-Trofin et al., 2019).
Catalysis and Chemical Reactions
The compound also finds applications in catalysis, as shown in the regio- and stereoselective thiolysis of α,β-epoxycarboxylic acids. This reaction is more efficient in water, highlighting the compound's role in promoting environmentally friendly chemical transformations (Fringuelli et al., 2005).
Ionic Liquids and Their Applications
Amino acid ionic liquids derived from the compound have been explored, outlining their properties and potential uses. These ionic liquids offer a unique blend of functionality, chirality, and thermal stability, making them suitable for various applications ranging from catalysis to materials science (Ohno & Fukumoto, 2007).
Synthesis of Antibacterial Agents and Fluorescent Materials
The compound has been utilized in the synthesis of novel series with antibacterial activity and fluorescence properties, demonstrating its potential in developing new therapeutics and materials with unique optical characteristics (Faty et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
3-amino-1,1-dioxothiolane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c6-5(4(7)8)1-2-11(9,10)3-5;/h1-3,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCYZBMXIWXVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride |
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